Cas no 2738376-79-7 (9α,11β-Prostaglandin F2α-d9)
9α,11β-Prostaglandin F2α-d9 Chemical and Physical Properties
Names and Identifiers
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- 9α,11β-Prostaglandin F2α-d9
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- Inchi: 1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19-/m0/s1/i1D3,2D2,3D2,6D2
- InChI Key: PXGPLTODNUVGFL-YDWGSUTFSA-N
- SMILES: C([2H])([2H])(C(C([2H])([2H])C([2H])([2H])[2H])([2H])[2H])C[C@H](O)/C=C/[C@@H]1[C@@H](C/C=C\CCCC(O)=O)[C@@H](O)C[C@@H]1O
9α,11β-Prostaglandin F2α-d9 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-129953S1-50μg |
9α,11β-Prostaglandin F2α-d |
2738376-79-7 | 50μg |
¥1793 | 2024-04-18 |
9α,11β-Prostaglandin F2α-d9 Suppliers
9α,11β-Prostaglandin F2α-d9 Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 9α,11β-Prostaglandin F2α-d9
Research Brief on 9α,11β-Prostaglandin F2α-d9 (CAS: 2738376-79-7): Recent Advances and Applications
The compound 9α,11β-Prostaglandin F2α-d9 (CAS: 2738376-79-7) has recently gained significant attention in the field of chemical biology and pharmaceutical research. As a deuterated analog of prostaglandin F2α, this stable isotope-labeled compound serves as a crucial internal standard in mass spectrometry-based quantification of prostaglandins in biological samples. Recent studies have highlighted its utility in advancing our understanding of inflammatory pathways, reproductive biology, and ocular physiology.
In a 2023 study published in the Journal of Lipid Research, researchers employed 9α,11β-Prostaglandin F2α-d9 to develop a highly sensitive LC-MS/MS method for quantifying prostaglandin metabolites in human plasma. The deuterated compound demonstrated excellent stability with a recovery rate of 98.2±2.1% and enabled precise measurement of endogenous prostaglandin levels down to 5 pg/mL. This methodological advancement has opened new possibilities for clinical research on inflammation-related disorders.
The pharmaceutical industry has shown growing interest in this compound for drug development applications. A recent patent application (WO2023051234) describes the use of 9α,11β-Prostaglandin F2α-d9 in the pharmacokinetic evaluation of novel prostaglandin receptor modulators. The deuterated form provides distinct advantages in tracking drug metabolism and distribution, particularly in distinguishing administered compounds from endogenous prostaglandins.
Ongoing research at several academic institutions is exploring the compound's potential in reproductive medicine. Preliminary results presented at the 2024 Endocrine Society meeting suggest that 9α,11β-Prostaglandin F2α-d9 may serve as a valuable tool for studying luteolysis and corpus luteum function. The deuterium labeling allows for precise tracking of prostaglandin dynamics during the menstrual cycle without interfering with biological activity.
From a synthetic chemistry perspective, recent improvements in the production of 9α,11β-Prostaglandin F2α-d9 have been reported. A 2023 publication in Organic Process Research & Development describes an optimized synthetic route that increases yield by 35% while maintaining >99.5% isotopic purity. This advancement addresses previous challenges in large-scale production and makes the compound more accessible for research applications.
Looking forward, the unique properties of 9α,11β-Prostaglandin F2α-d9 position it as an important tool in both basic research and drug development. Its applications are expected to expand into new areas such as cancer research (particularly in studying tumor-associated inflammation) and neurodegenerative diseases where prostaglandin signaling plays a critical role. The compound's stability and detectability make it particularly valuable for longitudinal studies requiring precise prostaglandin measurements over extended periods.
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